molecular formula C8H9N3O B3219143 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190315-66-2

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3219143
CAS No.: 1190315-66-2
M. Wt: 163.18 g/mol
InChI Key: TVKMSASTQUZOGZ-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the use of 4-amino-2-bromopyridine as a starting material. The process includes iodination, followed by dimesylation and base-mediated removal of mesyl groups to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted analogs, depending on the reagents and conditions used .

Scientific Research Applications

6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular receptors, modulating signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine is unique due to its specific ring fusion and the presence of a methoxy group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKMSASTQUZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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